(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate
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Overview
Description
Butyl acetate, a compound with a similar structure, is a clear, colorless liquid noted for its sweet, fruity odor reminiscent of apples or pears . It’s primarily used as a solvent in the production of lacquers and other surface coatings .
Synthesis Analysis
Butyl acetate is produced through esterification, a chemical reaction between acetic acid and butanol in the presence of a catalyst, often sulfuric acid . A metabolically engineered strain of Escherichia coli has been developed that efficiently converts glucose to butyl acetate .Molecular Structure Analysis
The molecular formula of butyl acetate is C6H12O2. It consists of four carbon atoms (the butyl group) linked to an acetate group . The butyl group gives the molecule its solvency power, while the acetate group is responsible for its characteristic sweet, fruity odor .Chemical Reactions Analysis
In the production of butyl acetate, a modified Clostridium CoA-dependent butanol production pathway is used to synthesize butanol which is then condensed with acetyl-CoA through an alcohol acetyltransferase .Physical And Chemical Properties Analysis
Butyl acetate has a molecular weight of 116.16 g/mol and a boiling point of 126.1°C . It is moderately soluble in water, but miscible with most organic solvents such as ethanol, ether, and chloroform .Mechanism of Action
While the specific mechanism of action for “(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate” is not available, similar compounds like Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, is used to treat cystic fibrosis in patients who have specific genetic mutations that are responsive to the medication .
Safety and Hazards
Future Directions
The production of butanol, a compound similar to “(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate”, from biomass has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass .
properties
IUPAC Name |
[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFOZXONNJSBH-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)COC(=O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@@H](CO)COC(=O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928712 |
Source
|
Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate | |
CAS RN |
134665-24-0 |
Source
|
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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